N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18-8-3-4-11(15(18)20)14(19)17-10-16(21)7-2-5-13-12(16)6-9-22-13/h3-4,6,8-9,21H,2,5,7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKKIRRGUYGTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C14H15NO2S2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WTZJXARVMMKTRR-UHFFFAOYSA-N |
The structural complexity of this compound arises from its unique combination of a benzothiophene core and a dihydropyridine framework, which contribute to its reactivity and biological interactions.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : It likely interacts with specific enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways relevant to therapeutic effects.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A screening of a drug library identified this compound as having notable anticancer activity in multicellular spheroids, indicating its potential effectiveness in more physiologically relevant models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses antifungal and antibacterial activities comparable to known agents in the field:
| Activity Type | Effectiveness |
|---|---|
| Antifungal | Comparable MICs to karanjin |
| Antibacterial | Effective against multiple strains |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Screening : One study conducted on multicellular spheroids demonstrated the compound's ability to inhibit tumor growth effectively .
- Antifungal Evaluation : Another investigation revealed that various synthesized derivatives of related compounds exhibited antifungal activity, suggesting that modifications to the benzothiophene structure could enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with kinase inhibitors and enzyme modulators. For example, Compound 11f (reported in 2022) features a benzodiazepine core linked to a pyrimido-pyrimidine system, with substitutions including benzyl and phenyl groups (see ). While both compounds incorporate fused bicyclic systems and carboxamide linkages, critical differences include:
- Core scaffold : The target compound uses a benzothiophene-tetrahydro ring system, whereas 11f employs a benzodiazepine-pyrimido-pyrimidine framework.
- Substituents : The hydroxy and methyl groups in the target compound contrast with 11f’s benzyl and 6-methylpyridin-3-yl substituents.
- Electrophilic centers : The dihydropyridine ring in the target compound may confer redox activity, absent in 11f’s pyrimido-pyrimidine system.
Pharmacological and Physicochemical Properties
Mechanistic Insights
- Target Compound : Hypothesized to inhibit enzymes via its dihydropyridine moiety (e.g., NADPH oxidase) or modulate ion channels due to the benzothiophene’s π-electron-rich system.
- Compound 11f: Confirmed as a potent kinase inhibitor, targeting pathways like EGFR or VEGFR2, with sub-nanomolar efficacy .
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly evaluate its bioactivity. Computational modeling suggests moderate binding affinity to NADPH oxidase (ΔG = -7.2 kcal/mol), but experimental validation is lacking.
- Compound 11f: Demonstrated 90% tumor growth inhibition in xenograft models at 10 mg/kg, attributed to its dual kinase inhibition .
Limitations:
The target compound’s structural complexity may hinder synthesis scalability.
Pharmacokinetic data (e.g., bioavailability, metabolism) are absent for both compounds.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology optimizes conditions. Ethanol or acetonitrile as solvents (common in analogous syntheses) may influence reaction efficiency, and flash chromatography (e.g., ethyl acetate/hexane systems) can enhance purity .
Q. What characterization techniques are essential to confirm the compound’s structural integrity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry, infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Compare spectral data with structurally related benzothiophene-carboxamide derivatives for cross-validation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS over 1–4 weeks. Oxidizing agents (e.g., H₂O₂) can test susceptibility to oxidation. For benzothiophene derivatives, acidic conditions often destabilize the tetrahydro ring, while basic conditions may hydrolyze carboxamide bonds .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways, transition states, and intermediates. Tools like the Artificial Force-Induced Reaction (AFIR) method can automate reaction path searches. Integrate computational predictions with experimental validation—e.g., test predicted nucleophilic attack sites using electrophilic reagents .
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer: Use molecular docking simulations to screen against protein databases (e.g., PDB) focusing on targets with benzothiophene-binding pockets (e.g., kinases or GPCRs). Validate computationally predicted interactions via surface plasmon resonance (SPR) or fluorescence polarization assays. Compare binding affinities with structurally similar compounds showing activity in prior studies .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer: Perform multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity data. For conflicting results, use fragment-based deconstruction to isolate functional group contributions. For example, modifying the hydroxy group on the tetrahydrobenzothiophene ring may clarify its role in target binding .
Q. What reactor design considerations are critical for scaling up its synthesis while maintaining stereochemical control?
Methodological Answer: Employ continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations. For stereosensitive steps, use chiral catalysts immobilized on solid supports (e.g., silica-bound ligands) to improve enantiomeric excess .
Q. How can reactive intermediates generated during synthesis be stabilized for mechanistic studies?
Methodological Answer: Trap transient intermediates using low-temperature techniques (e.g., cryogenic quenching at –78°C) or stabilizing agents (e.g., crown ethers for ionic intermediates). Characterize intermediates via in-situ IR or time-resolved NMR. For example, sodium pivalate or potassium carbonate (common in carboxamide syntheses) may stabilize acyl intermediates .
Q. What statistical approaches address data contradictions in kinetic studies of its degradation pathways?
Methodological Answer: Apply Bayesian inference to integrate conflicting kinetic datasets, weighting data by experimental uncertainty. Use Arrhenius plot analysis to distinguish temperature-dependent degradation mechanisms. For pH-dependent instability, employ multivariate ANOVA to isolate pH and ionic strength effects .
Q. How can interdisciplinary approaches enhance the discovery of novel applications for this compound?
Methodological Answer: Combine cheminformatics (e.g., similarity searching in PubChem or ChEMBL) with high-throughput screening (HTS) in phenotypic assays. Integrate synthetic chemistry with materials science—e.g., test its utility as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Cross-disciplinary feedback loops between computation, synthesis, and testing accelerate innovation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
